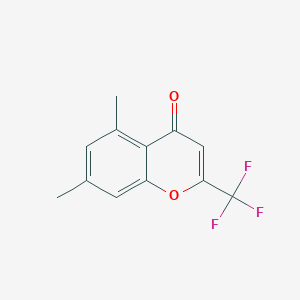

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVNYDCBJLNXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347106 | |

| Record name | 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-42-6 | |

| Record name | 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One and Its Derivatives

Established Synthetic Pathways to Chromen-4-ones

The construction of the chromen-4-one skeleton can be achieved through several reliable methods, primarily involving cyclization reactions and multicomponent strategies. These approaches offer versatility and efficiency in accessing a wide array of substituted chromen-4-ones.

Cyclization Reactions in Chromenone Synthesis

Intramolecular cyclization is a cornerstone of chromen-4-one synthesis. A common strategy involves the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone is treated with a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone (B188151) ring. Another classical method is the Allan-Robinson reaction, which involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride, followed by cyclization.

More contemporary cyclization approaches often utilize transition metal catalysis. For instance, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal alkynes provides a direct route to 2-substituted chromones.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules due to their efficiency and atom economy. nih.gov Various MCRs have been developed for the synthesis of chromene and chromone derivatives. rsc.org For example, a one-pot synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives has been achieved through the reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and a pyrazolone in the presence of an acid catalyst. researchgate.net These strategies allow for the rapid assembly of diverse chromone-based scaffolds from simple starting materials.

Specific Routes for Trifluoromethylated Chromen-4-ones

The introduction of a trifluoromethyl group at the C2 position of the chromen-4-one ring requires specific synthetic strategies. These methods often involve the use of trifluoromethylated building blocks or specialized reaction conditions.

Radical Cascade Cyclization Methodologies

Visible-light-induced radical cascade reactions have emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles. beilstein-journals.orgnih.gov This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, such as Umemoto's reagent or CF3Br, which then participates in a cascade cyclization. beilstein-journals.orgmdpi.com For instance, a visible-light-induced cascade radical fluoroalkylation/cyclization of o-hydroxyaryl enaminones can provide 3-fluoroalkyl-substituted chromone derivatives. researchgate.net A plausible mechanism involves the light-induced generation of a trifluoromethyl radical, which adds to a double bond in the substrate, followed by an intramolecular cyclization to form the chromone ring. beilstein-journals.orgnih.gov

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the chromen-4-one scaffold. nih.govnih.gov For the synthesis of 2-trifluoromethylchromenones, a key starting material can be a suitably substituted phenol and a trifluoromethylated coupling partner. Palladium catalysts, in conjunction with specific ligands, can facilitate the formation of the chromone ring. For example, the coupling of functionalized phenols with trifluoroacetic anhydride or other trifluoromethyl sources can be achieved. Furthermore, existing 2-trifluoromethylchromenone cores can be further functionalized at various positions using palladium-catalyzed reactions to introduce additional diversity. nih.govnih.gov

| Catalyst | Ligand | Reactants | Product | Yield |

| Pd(OAc)2 | BINAP | 2-trifluoromethyl-7-bromo-chromenone, anilines | 7-amino-2-trifluoromethyl-chromenones | Good to Excellent |

| Pd2dba3 | JohnPhos | 2-trifluoromethyl-7-bromo-chromenone, phenols | 7-phenoxy-2-trifluoromethyl-chromenones | Good to Excellent |

Utility of Trifluoromethyl-β-dicarbonyl Synthons

Trifluoromethyl-β-dicarbonyl compounds are versatile and valuable synthons in heterocyclic synthesis due to their dual electrophilic and nucleophilic nature. nih.gov These building blocks can react with binucleophiles to construct a variety of trifluoromethyl-containing heterocycles. In the context of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one synthesis, a key intermediate would be a trifluoromethyl-β-diketone. This diketone can be condensed with 3,5-dimethylphenol (or a derivative thereof) under acidic or thermal conditions to facilitate the cyclization and formation of the desired chromen-4-one ring. The regioselectivity of this condensation is a critical factor and can be influenced by the reaction conditions and the specific nature of the β-dicarbonyl synthon. nih.gov

Synthesis of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one Scaffold

The synthesis of the 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one scaffold can be approached through several methodologies, primarily involving the cyclization of a suitably substituted phenol with a trifluoromethyl-containing building block. A common and effective strategy is the condensation of a substituted 2-hydroxyacetophenone with a trifluoroacetic acid derivative.

One plausible and widely adopted method is the Baker-Venkataraman rearrangement, or a related one-pot Claisen-Schmidt condensation followed by cyclization. The synthesis would commence with 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, which serves as the key phenolic precursor. This starting material can be reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, in the presence of a base.

A general synthetic protocol can be outlined as follows:

Preparation of the β-diketone intermediate: The initial step involves the reaction of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone with an excess of ethyl trifluoroacetate in the presence of a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the phenolic hydroxyl group and the α-carbon of the acetophenone, facilitating the Claisen condensation to form a 1-(2-hydroxy-4,6-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione intermediate.

Acid-catalyzed cyclization (Baker-Venkataraman related): The resulting β-diketone intermediate is then subjected to acid-catalyzed intramolecular cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in a suitable solvent like glacial acetic acid or ethanol. The acidic conditions promote the dehydration and subsequent ring closure to yield the desired 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one.

An alternative approach involves the direct reaction of the 2-hydroxyacetophenone with trifluoroacetic anhydride. This can lead to the formation of the chromen-4-one scaffold in a one-pot procedure, proceeding through an initial O-acylation followed by an intramolecular condensation and cyclization.

The following table summarizes the key reactants and reagents for a proposed synthesis of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one.

| Reactant/Reagent | Role | Notes |

| 1-(2-hydroxy-4,6-dimethylphenyl)ethanone | Starting Material | Provides the A-ring and part of the C-ring of the chromen-4-one scaffold. |

| Ethyl trifluoroacetate | Trifluoroacetylating Agent | Source of the trifluoromethyl group and the remaining carbons for the C-ring. |

| Sodium Hydride (NaH) | Base | Promotes the Claisen condensation by deprotonating the starting materials. |

| Sulfuric Acid (H₂SO₄) | Catalyst | Facilitates the intramolecular cyclization and dehydration to form the chromen-4-one ring. |

This synthetic strategy offers a versatile and efficient route to the target compound, allowing for the introduction of the trifluoromethyl group at the C2 position of the chromen-4-one core.

Reaction Mechanism Elucidation in the Synthesis of Trifluoromethylated Chromen-4-ones

The synthesis of trifluoromethylated chromen-4-ones is underpinned by well-established reaction mechanisms. The elucidation of these mechanisms is crucial for optimizing reaction conditions and extending the methodology to other derivatives.

The primary mechanism for the formation of the 2-(trifluoromethyl)chromen-4-one scaffold via the condensation of a 2-hydroxyacetophenone with a trifluoroacetic acid ester involves several key steps:

Deprotonation and Enolate Formation: The reaction is initiated by a strong base, which deprotonates the phenolic hydroxyl group of the 2-hydroxyacetophenone. A second equivalent of the base then abstracts a proton from the acetyl group's methyl carbon, forming an enolate.

Nucleophilic Acyl Substitution (Claisen Condensation): The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trifluoroacetic acid ester (e.g., ethyl trifluoroacetate). This results in the formation of a tetrahedral intermediate, which subsequently collapses to eliminate the ethoxide leaving group, yielding a 1,3-diketone (the β-diketone intermediate).

Intramolecular Nucleophilic Attack: In the presence of acid, the carbonyl oxygen of the former acetyl group is protonated, increasing its electrophilicity. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking this activated carbonyl carbon.

Cyclization and Dehydration: This intramolecular attack leads to the formation of a cyclic hemiacetal intermediate. Under acidic and often heated conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic chromen-4-one ring system.

A plausible reaction mechanism is depicted below:

Step 1: Enolate Formation 1-(2-hydroxy-4,6-dimethylphenyl)ethanone + Base → Enolate

Step 2: Claisen Condensation Enolate + Ethyl trifluoroacetate → 1-(2-hydroxy-4,6-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione + Ethoxide

Step 3: Acid-Catalyzed Cyclization 1-(2-hydroxy-4,6-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione + H⁺ → Cyclic Hemiacetal Intermediate

Step 4: Dehydration Cyclic Hemiacetal Intermediate → 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one + H₂O

Advanced Structural Elucidation and Spectroscopic Analyses of 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display two singlets corresponding to the protons at C6 and C8 of the chromone (B188151) ring. The methyl groups at C5 and C7 would each produce a sharp singlet in the upfield region. A singlet is also anticipated for the proton at C3.

The ¹³C NMR spectrum would complement the proton data, showing signals for all carbon atoms. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic and methyl carbons would appear at their characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Multiplicity (¹³C) |

|---|---|---|---|---|

| 2 | - | ~150-155 | - | q, ²JCF |

| 3 | ~6.5-6.7 | ~110-115 | s | q, ³JCF |

| 4 | - | ~175-180 | - | s |

| 4a | - | ~115-120 | - | s |

| 5 | - | ~140-145 | - | s |

| 5-CH₃ | ~2.4-2.5 | ~20-22 | s | q |

| 6 | ~6.8-7.0 | ~125-130 | s | d |

| 7 | - | ~145-150 | - | s |

| 7-CH₃ | ~2.4-2.5 | ~20-22 | s | q |

| 8 | ~6.7-6.9 | ~115-120 | s | d |

| 8a | - | ~155-160 | - | s |

| CF₃ | - | ~120-125 | - | q, ¹JCF |

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds. For 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group attached to the chromone ring. Based on data for similar aromatic trifluoromethyl compounds, a chemical shift in the range of -60 to -65 ppm relative to CFCl₃ is anticipated.

COSY: Would confirm the absence of proton-proton couplings between the aromatic and methyl protons, as they are expected to be isolated singlets.

HSQC: Would establish the direct one-bond correlations between protons and their attached carbons (e.g., C6-H6, C8-H8, and the methyl protons with their respective carbons).

HMBC: Would reveal long-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. Key expected correlations would include those between the methyl protons and the quaternary carbons at C5 and C7, and between the aromatic protons and neighboring carbons, confirming the substitution pattern of the chromone ring.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one (C₁₂H₉F₃O₂), the calculated molecular weight is approximately 258.05 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 258. Fragmentation patterns would be expected to involve the loss of CO, CF₃, and other characteristic fragments of the chromone ring, providing further structural information.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

|---|---|

| 258 | [M]⁺ |

| 230 | [M - CO]⁺ |

| 189 | [M - CF₃]⁺ |

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the γ-pyrone ring is anticipated in the region of 1650-1680 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Other significant absorptions would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O-C stretching of the pyran ring.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Predicted Functional Group |

|---|---|

| ~3050-3100 | Aromatic C-H Stretch |

| ~2900-3000 | Methyl C-H Stretch |

| ~1650-1680 | C=O Stretch (Ketone) |

| ~1580-1620 | Aromatic C=C Stretch |

| ~1100-1300 | C-F Stretch |

| ~1050-1150 | C-O-C Stretch |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov A successful single-crystal X-ray diffraction analysis of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com

This technique would confirm the planarity of the chromone ring system and reveal the orientation of the trifluoromethyl and methyl substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as π-π stacking or weak hydrogen bonds, that govern the solid-state architecture of the compound. While no published crystal structure for this specific molecule is available, studies on similar chromone derivatives have confirmed the generally planar nature of the fused ring system. researchgate.net

Computational and Theoretical Investigations of 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules. d-nb.infonih.gov These methods can provide insights into the geometry, electronic distribution, and reactivity of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one.

DFT calculations can be employed to optimize the molecular geometry and analyze the electronic structure of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one. The distribution of electron density, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis can reveal key features of the molecule. d-nb.info The MEP map, for instance, can identify regions that are prone to electrophilic and nucleophilic attack.

NBO analysis helps in understanding the intramolecular charge transfer and hyperconjugative interactions. nih.gov For chromone (B188151) derivatives, significant interactions are often observed between the oxygen atoms of the chromone ring and the adjacent carbon atoms. d-nb.info The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electronic properties of the pyrone ring. rsc.org

| Parameter | Description | Predicted Significance for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of the electronegative trifluoromethyl and carbonyl groups is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | The MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms, indicating sites for electrophilic attack, and positive potential around the hydrogen atoms. |

| Natural Bond Orbital (NBO) Charges | Provides a localized picture of the electron density on each atom. | NBO analysis would quantify the charge distribution, with the oxygen and fluorine atoms carrying partial negative charges, and the carbonyl carbon and the carbon attached to the trifluoromethyl group carrying partial positive charges. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.compku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller energy gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a reaction. researchgate.net For chromone derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is distributed over the pyrone ring, including the carbonyl group. acs.org The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, potentially increasing the molecule's electrophilicity. acs.org

| Orbital | Predicted Location on 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one | Implication for Reactivity |

| HOMO | Likely delocalized over the dimethyl-substituted benzene ring. | This region is prone to react with electrophiles. |

| LUMO | Expected to be concentrated on the pyrone ring, particularly the α,β-unsaturated ketone system and the trifluoromethyl group. | This region is susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (Egap) | The presence of the trifluoromethyl group is expected to result in a relatively small energy gap. | A smaller energy gap suggests higher chemical reactivity and potential for biological activity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism. nih.gov

Molecular docking simulations can predict how 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one might bind to the active site of a protein. The simulation calculates the binding affinity, which is an estimation of the strength of the interaction. nih.gov Chromone derivatives have been shown to interact with various biological targets, including kinases and proteases. nih.govresearchgate.net The binding mode would reveal the specific orientation of the molecule within the active site that maximizes favorable interactions.

Docking studies can identify the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For chromone derivatives, the carbonyl oxygen often acts as a hydrogen bond acceptor. mdpi.com The trifluoromethyl group can participate in hydrophobic and electrostatic interactions. The dimethyl-substituted benzene ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues.

| Interaction Type | Potential Interacting Groups on 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen | Amino acids with hydrogen bond donor groups (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine) |

| Hydrophobic Interactions | Methyl groups, trifluoromethyl group, benzene ring | Nonpolar amino acids (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine) |

| π-π Stacking | Benzene ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com These simulations can be used to assess the conformational stability of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one and its complex with a biological target. nih.gov

MD simulations can reveal how the molecule flexes and changes its shape in a biological environment. mdpi.com The stability of the ligand-protein complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. nih.gov A stable complex will show minimal fluctuations, indicating a strong and persistent binding interaction. The conformational analysis of substituted rings is a complex field, and the flexibility of the chromone scaffold can be influenced by its substituents. nih.gov

| Simulation Parameter | Description | Significance for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD for the ligand within the binding site would indicate a stable binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | RMSF analysis can identify which parts of the molecule are more flexible and which are more rigid upon binding. |

| Interaction Energy | Calculates the energy of interaction between the ligand and the protein over the simulation. | A consistently favorable interaction energy would further confirm the stability of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one are not extensively documented in publicly available literature, the broader class of chromone derivatives has been the subject of numerous QSAR studies. These studies provide a framework for understanding how the structural features of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one might influence its biological effects.

QSAR models are typically developed using a training set of molecules with known activities to derive a predictive equation. This equation can then be used to estimate the activity of new or untested compounds, such as 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one. For chromone derivatives, QSAR studies have been successfully applied to predict various biological activities, including antioxidant and enzyme inhibitory actions. nih.govtandfonline.comresearchgate.net

A common approach in these studies is 3D-QSAR, which considers the three-dimensional properties of molecules, such as steric and electrostatic fields. nih.govresearchgate.net For instance, a 3D-QSAR investigation of synthetic antioxidant chromone derivatives utilized molecular field analysis (MFA) to generate a predictive model. The statistical significance of such models is crucial for their reliability. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive squared correlation coefficient (r²pred). nih.govresearchgate.net

For a series of chromone derivatives investigated as monoamine oxidase (MAO) inhibitors, a 3D-QSAR model yielded an r² value of 0.9064 and a q² value of 0.8239, indicating a robust and predictive model. tandfonline.com Another study on antioxidant chromone derivatives reported a model with an r² of 0.868 and an r²cv of 0.771, with a predictive ability (r²pred) of 0.924 for a test set of compounds. nih.govresearchgate.net These findings suggest that the specific substitutions on the chromone scaffold, such as the dimethyl and trifluoromethyl groups in 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, would be critical determinants of its activity and could be quantitatively assessed using a relevant QSAR model.

Table 1: Representative Statistical Parameters from 3D-QSAR Studies of Chromone Derivatives

| Study Focus | r² | q² (or r²cv) | r²pred | Reference |

| Antioxidant Activity | 0.868 | 0.771 | 0.924 | nih.govresearchgate.net |

| MAO Inhibition | 0.9064 | 0.8239 | Not Reported | tandfonline.com |

These models highlight the importance of electronic and steric properties of substituents on the chromone ring in influencing biological activity. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the electron-donating methyl groups at the 5- and 7-positions of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one would be key descriptors in any QSAR analysis.

In Silico Predictions of Biological Target Modulation

In silico methods for predicting biological targets involve screening a compound against virtual libraries of protein structures to identify potential binding partners. This approach, often utilizing molecular docking and molecular dynamics simulations, can provide insights into the mechanism of action of a compound and guide further experimental validation.

In a study of chromone derivatives as potential COX-2 inhibitors, molecular docking and dynamics simulations identified key interactions with residues such as TYR385, HIS386, and TRP387, which are crucial for the enzyme's activity. tandfonline.com Similarly, docking studies of chromone-based MAO inhibitors have shown interactions with essential tyrosine residues in the active site. tandfonline.com

The potential biological targets for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one can be hypothesized based on the known activities of structurally related compounds. The presence of the trifluoromethyl group can enhance properties like metabolic stability and membrane permeability, potentially influencing its interaction with various biological targets. In silico screening of this compound against a panel of targets known to interact with chromones could reveal novel therapeutic applications. For instance, chromone derivatives have been investigated in silico as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Table 2: Potential Biological Targets for Chromone Derivatives Based on In Silico Studies

| Potential Target | Key Interacting Residues (from studies on analogues) | Predicted Effect | Reference |

| Cyclooxygenase-2 (COX-2) | TYR385, HIS386, TRP387 | Anti-inflammatory | tandfonline.com |

| Monoamine Oxidase (MAO) | TYR398, TYR435 | Antidepressant/Neuroprotective | tandfonline.commdpi.com |

| SARS-CoV-2 Main Protease | Not specified | Antiviral | nih.gov |

These computational approaches provide a powerful framework for generating hypotheses about the biological activity of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one. The integration of QSAR modeling and in silico target prediction can guide the efficient design and development of novel chromone-based therapeutic agents. Further experimental validation is necessary to confirm these theoretical predictions.

Mechanistic Elucidation of Biological Activities of 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One Derivatives

Anticancer Mechanisms

The anticancer properties of chromen-4-one derivatives are believed to stem from their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

Modulation of Cell Cycle Progression

One of the key hallmarks of cancer is the dysregulation of the cell cycle, leading to uncontrolled cell division. Various chromen-4-one derivatives have demonstrated the ability to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, certain derivatives have been shown to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Table 1: Hypothetical Cell Cycle Arrest Activity of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one in Different Cancer Cell Lines (Note: This table is illustrative and based on general findings for chromen-4-one derivatives, as specific data for the named compound is unavailable.)

| Cancer Cell Line | Observed Effect on Cell Cycle | Potential Mediating Proteins |

|---|---|---|

| MCF-7 (Breast Cancer) | G2/M Arrest | Downregulation of Cyclin B1/CDK1 complex |

| HeLa (Cervical Cancer) | G1 Arrest | Upregulation of p21 and p27 |

| A549 (Lung Cancer) | S Phase Arrest | Inhibition of DNA synthesis |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Chromen-4-one derivatives have been reported to trigger apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

Inhibition of Specific Kinases (e.g., CDK, PKC, CK-2, PIM-1, DAPK-1)

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is frequently implicated in cancer. The chromen-4-one scaffold has been identified as a promising framework for the development of kinase inhibitors. Derivatives of this compound class have shown inhibitory activity against a range of kinases involved in cancer progression, including:

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

Protein Kinase C (PKC): Involved in signal transduction pathways that control cell growth and differentiation.

Casein Kinase 2 (CK2): A pro-survival kinase that is often overexpressed in cancer.

PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation.

Death-Associated Protein Kinase 1 (DAPK-1): A kinase involved in apoptosis and autophagy.

Inhibition of these kinases by chromen-4-one derivatives can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis.

Interference with Microtubule Assembly

Microtubules are dynamic polymers that are essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs. Some chromen-4-one analogs have been found to disrupt microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Interaction with Efflux Pumps (e.g., P-glycoprotein, BCRP/ABCG2)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2). These efflux pumps actively transport a wide range of anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. Certain chromen-4-one derivatives have been investigated for their ability to inhibit these efflux pumps, thereby sensitizing resistant cancer cells to conventional chemotherapeutic agents.

Table 2: Potential for Reversal of Multidrug Resistance by 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one (Note: This table is illustrative and based on general findings for related compounds, as specific data for the named compound is unavailable.)

| Efflux Pump | Cancer Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| P-glycoprotein (P-gp) | MCF-7/ADR (Doxorubicin-resistant) | Increased intracellular doxorubicin (B1662922) accumulation | Competitive inhibition of P-gp |

| BCRP/ABCG2 | NCI-H460/MX20 (Mitoxantrone-resistant) | Enhanced sensitivity to mitoxantrone | Non-competitive inhibition of BCRP |

Inhibition of Crm1 and uPAR Signaling Pathways

The Chromosome Region Maintenance 1 (Crm1) protein is a key nuclear export receptor that is often overexpressed in cancer cells, leading to the mislocalization and inactivation of tumor suppressor proteins. The urokinase-type plasminogen activator receptor (uPAR) signaling pathway plays a crucial role in cancer cell invasion and metastasis. While specific data for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one is not available, the broader class of chromen-4-ones is being explored for its potential to inhibit these and other critical cancer-related pathways.

Antimicrobial Mechanisms

Antibacterial Activity and Cellular Targets

There is no available information regarding the antibacterial activity of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one or its specific cellular targets in bacterial species.

Antifungal Activity and Cellular Targets

Information on the antifungal properties of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one and its potential cellular targets in fungal organisms is not present in the current body of scientific literature.

Anti-inflammatory Mechanisms

Modulation of Inflammatory Mediators

There are no studies detailing the anti-inflammatory mechanisms of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one or its ability to modulate inflammatory mediators.

Antiviral Mechanisms (e.g., HIV-inhibitory)

The 4H-chromen-4-one scaffold is present in many natural flavonoids that exhibit a broad range of antiviral activities. nih.govnih.gov Derivatives of this structure have been evaluated against various viruses, including SARS-CoV-2 and Chikungunya virus. nih.govresearchgate.net

The primary mechanism of action often involves the inhibition of key viral enzymes essential for replication. For SARS-CoV-2, computational and in vitro studies have shown that chromen-4-one derivatives can bind to the active site of the main protease (Mpro or 3CLpro) and the RNA-dependent RNA Polymerase (RdRp). nih.gov By inhibiting these enzymes, the compounds block viral polyprotein processing and replication. nih.gov For example, the flavonoid isoginkgetin, which contains the 4H-chromen-4-one scaffold, showed notable inhibitory potency against SARS-CoV-2 in Vero cells. nih.gov Similarly, against the Chikungunya virus, certain 2-aryl-4H-chromen-4-one derivatives were found to be potent inhibitors of the viral nsP2 protease. researchgate.net The incorporation of fluorine atoms, such as in a trifluoromethyl group, can enhance the biological potency of antiviral compounds. sciforum.netsciforum.net

Table 4: Antiviral Activity of Chromen-4-one Derivatives

| Compound | Target Virus | Proposed Mechanism | IC50 |

|---|---|---|---|

| Isoginkgetin | SARS-CoV-2 | Inhibition of Mpro and RdRp nih.gov | 22.81 µM nih.gov |

| Afzelin | SARS-CoV-2 | Inhibition of Mpro and RdRp nih.gov | - |

| Compound 2a (2-aryl-4H-chromen-4-one derivative) | Chikungunya Virus | Inhibition of nsP2 protease researchgate.net | 0.44 µM researchgate.net |

Receptor Antagonism (e.g., P2Y6 Receptor Antagonism)

The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), is a target for various inflammatory and degenerative conditions. nih.govdntb.gov.ua Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been extensively investigated as competitive antagonists of the P2Y6R. nih.govnih.gov

The mechanism of these compounds involves blocking the receptor, thereby preventing UDP from binding and initiating downstream signaling pathways, such as the mobilization of intracellular calcium. dntb.gov.ua Structure-activity relationship studies have demonstrated that substitutions on the chromene ring are critical for antagonist affinity. nih.govnih.gov For instance, substitutions at the 6- and 8-positions are generally preferred over the 5- and 7-positions. nih.gov Derivatization at the 6-position with alkynyl groups, such as trialkylsilyl-ethynyl moieties, has led to antagonists with IC50 values in the low micromolar range, showing a 3-5 fold greater affinity than the parent compound. nih.govacs.org These studies highlight that the 2-(trifluoromethyl)-chromene core is a viable scaffold for developing potent and selective P2Y6R antagonists. nih.govnih.gov

Table 5: P2Y6 Receptor Antagonism by 2-(Trifluoromethyl)-2H-chromene Derivatives

| Compound | Modification | IC50 | Mechanism |

|---|---|---|---|

| 3-nitro-2-(trifluoromethyl)-2H-chromene (Parent) | - | ~3-5 µM nih.govacs.org | Surmountable Antagonism acs.org |

| 6-(Triethylsilyl-ethynyl) analogue | 6-position substitution | ~1 µM nih.gov | Competitive Antagonism nih.gov |

Pharmacological Chaperone Activity (e.g., Rod Opsin Stabilization)

The compound 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one belongs to the chromenone class of molecules, which have been investigated for their potential as pharmacological chaperones. Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, thereby facilitating their correct folding, trafficking, and function. This is a promising therapeutic strategy for a variety of diseases caused by protein misfolding, including certain forms of retinitis pigmentosa (RP).

Retinitis pigmentosa is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells. A significant portion of autosomal dominant RP cases are linked to mutations in the rhodopsin gene, with the P23H mutation being one of the most common. This mutation leads to the misfolding of the rod opsin protein, causing it to be retained in the endoplasmic reticulum (ER) and ultimately leading to photoreceptor cell death.

Research into chromenone derivatives has identified them as novel pharmacological chaperones for rod opsin mutants linked to retinitis pigmentosa. nih.gov These compounds are thought to bind to the orthosteric site of rod opsin, the same pocket that normally binds the chromophore 11-cis-retinal. By occupying this site, the chromenone derivatives can stabilize the structure of the misfolded opsin mutants, such as P23H, promoting their proper folding and transport to the cell membrane. nih.gov

Studies involving virtual screening of natural product-derived molecules have identified several chromenone-containing compounds with high binding affinities for the rod opsin orthosteric site. nih.gov Molecular dynamics simulations have suggested that the binding of these molecules can lock the opsin into a more native-like conformation. nih.gov This chaperone activity has been shown to rescue the cellular trafficking of P23H rod opsin mutants in cell-based assays, allowing the protein to move from the ER to the plasma membrane. nih.gov

The efficacy of these chromenone derivatives is further supported by their ability to act as inverse agonists, which can non-competitively antagonize rod opsin signaling. nih.gov This is a crucial aspect of their therapeutic potential, as the constitutive activity of misfolded opsin mutants can contribute to cellular stress and degeneration.

Detailed research findings on a series of chromenone derivatives have demonstrated their potential in stabilizing rod opsin. The binding free energies of these compounds to the rod opsin orthosteric site have been calculated, indicating a strong and favorable interaction.

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| CR1 | -11.3 |

| CR2 | -10.5 |

| CR3 | -10.0 |

| CR4 | -10.3 |

| CR5 | -10.3 |

This table is based on data from a study on chromenone derivatives as pharmacological chaperones for rod opsin. nih.gov

The data indicates that these chromenone compounds bind to rod opsin with high affinity. Further experiments have shown that some of these compounds can influence the formation of the visual pigment, isorhodopsin, and affect its function in cultured cells. nih.gov For instance, pre-incubation of opsin with compound CR4 led to a slight increase in the maximal absorption wavelength (λmax) of isorhodopsin, while CR5 decreased the total pigment formation. nih.gov These differential effects suggest that while sharing a common chromenone scaffold, subtle structural variations can alter the nature of their interaction with the opsin protein. nih.gov

Structure Activity Relationship Sar Studies of 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One Analogues

Impact of Substituents at the Chromenone Core on Biological Activity

The chromenone (1-benzopyran-4-one) scaffold is a foundational structure for many biologically active compounds, including flavonoids and their derivatives. nih.gov The nature, position, and number of substituents on this core can significantly alter the biological and physicochemical properties of the molecule. nih.gov For the parent compound, 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, the methyl groups at positions 5 and 7 play a significant role.

Research on various chromone (B188151) derivatives indicates that substitutions on the benzene (B151609) ring of the chromenone core can modulate activities such as anticancer, antibacterial, and antifungal effects. nih.gov For instance, the presence of hydroxyl groups at positions 5 and 7 is known to enhance antibacterial activities in some 4-chromanone (B43037) scaffolds. researchgate.net In the case of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, the methyl groups at these positions increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Studies on related chromone structures have demonstrated varied outcomes with different substitutions:

Hydroxy and Alkoxy Groups: The presence of substituents like -OH or -OCH3 at position 7 has been associated with biological activity. researchgate.net

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups such as -NO2 or -Cl at positions 3, 6, or 7 has been shown to reduce activity in certain contexts. researchgate.net

Alkyl Groups: The introduction of alkyl groups can lead to varied effects. In one study on dirchromone derivatives, higher homologues of 6-alkoxydirchromones exhibited progressively emerging antifungal activity. nih.govresearchgate.net

While direct SAR studies on 5,7-dimethyl substituted chromenones are limited in the provided search results, the general principles suggest that these methyl groups contribute to a specific electronic and steric profile that dictates the compound's interaction with biological targets.

Table 1: General Impact of Substituents on the Chromenone Core

| Position | Substituent Type | General Impact on Biological Activity | Reference |

|---|---|---|---|

| 5, 7 | Hydroxyl (-OH) | Can enhance antibacterial activity | researchgate.net |

| 7 | Hydroxyl (-OH), Methoxyl (-OCH3) | Associated with various biological activities | researchgate.net |

| 6 | Alkoxy (-OR) | Longer chains can introduce antifungal activity | nih.govresearchgate.net |

| 3, 6, 7 | Nitro (-NO2), Chloro (-Cl) | Can reduce gastroprotective activity | researchgate.net |

| General | Hydroxyl (-OH) | Influences electronic charge distribution, polarity, and antioxidant capacity | nih.gov |

Role of the Trifluoromethyl Group in Modulating Biological Profiles

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, often introduced to enhance the therapeutic potential of a molecule. mdpi.combohrium.com Its unique physicochemical properties significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. mdpi.comnih.gov

Key properties of the trifluoromethyl group and their impact include:

High Electronegativity: The fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. mdpi.com This can alter the electronic distribution within the chromenone ring system, affecting interactions with biological targets. wechemglobal.com

Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of a molecule. mdpi.commdpi.com This property can improve membrane permeability, facilitating the uptake and transport of the compound in vivo. mdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life and improved bioavailability of the drug. wechemglobal.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, due to steric similarity. mdpi.com However, its electronic properties are vastly different, allowing for fine-tuning of a molecule's activity.

In the context of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, the -CF3 group at the 2-position is expected to confer enhanced stability and lipophilicity. mdpi.commdpi.com Its strong electron-withdrawing nature influences the reactivity of the adjacent pyranone ring and can play a crucial role in binding affinity and selectivity for specific biological targets. mdpi.comwechemglobal.com The introduction of a -CF3 group has been shown to enhance the targeting and inhibitory activity of drug molecules against tumor cells and improve binding to key viral enzymes or receptors. wechemglobal.com

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets like enzymes and receptors. The parent compound, 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, is achiral as it does not possess any stereocenters.

However, stereochemical considerations become highly relevant when designing analogues of this compound. Chirality could be introduced by adding a substituent with a stereocenter to the chromenone core or to one of the existing methyl or trifluoromethyl groups. If a chiral center is introduced, the resulting molecule will exist as a pair of enantiomers.

It is common in pharmacology for enantiomers of a chiral drug to exhibit different biological activities. nih.gov These differences can manifest in several ways:

One Enantiomer is Active: Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) is inactive. nih.gov

Enantiomers have Different Activities: In some cases, both enantiomers are active, but they may have qualitatively different effects or potencies.

One Enantiomer is Antagonistic: The distomer may inhibit or antagonize the activity of the eutomer. nih.gov

For any future development of chiral analogues of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, it would be crucial to perform stereoselective synthesis to isolate and test each stereoisomer individually. This approach allows for the identification of the most potent and selective enantiomer, potentially leading to a drug with an improved therapeutic index and reduced side effects. The separation of enantiomers is a key step in drug development for chiral compounds. rsc.org

Correlation between Electronic and Steric Properties and Biological Potency

The biological potency of a chromone derivative is intricately linked to its electronic and steric properties. Even minor alterations to the molecular structure can cause significant changes in physicochemical and biological characteristics. nih.gov

Electronic Properties: The distribution of electronic charge, polarity, and electron donor-acceptor capacity significantly impacts biological activity. nih.gov In 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, there is a distinct electronic landscape:

The trifluoromethyl group at position 2 is strongly electron-withdrawing, which decreases the electron density of the pyranone ring.

The carbonyl group at position 4 is also electron-withdrawing.

The methyl groups at positions 5 and 7 are weakly electron-donating.

The ether oxygen in the heterocyclic ring is also electron-donating.

This specific arrangement of electron-donating and electron-withdrawing groups creates a unique dipole moment and molecular electrostatic potential, which governs how the molecule interacts with its biological target through forces like hydrogen bonds and electrostatic interactions. nih.govmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to study these properties and correlate them with observed biological activity. ijcce.ac.ir

Derivatization Strategies and Analogue Development of 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One

Systematic Modification of the Chromenone Ring System

Systematic modification of the chromenone ring system of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one can provide valuable structure-activity relationship (SAR) data. Key areas for modification include the C-3 position, the pyrone ring, and the benzene (B151609) ring.

The C-3 position of the chromenone scaffold is a common site for functionalization. For instance, the introduction of various substituents can be achieved through reactions such as bromination followed by nucleophilic substitution. While direct examples for the title compound are scarce, related 2-(trifluoromethyl)chromones have been shown to react with various nucleophiles.

Another approach involves the modification of the pyrone ring itself. For example, the carbonyl group at C-4 can be reduced or converted to a thiocarbonyl. Furthermore, reactions that lead to the opening of the pyrone ring can provide access to a different class of compounds. The presence of the electron-withdrawing trifluoromethyl group at the C-2 position influences the reactivity of the pyrone ring, making it susceptible to nucleophilic attack.

Modifications on the benzene ring, beyond the existing methyl groups at C-5 and C-7, could involve electrophilic aromatic substitution reactions such as nitration or halogenation. However, the directing effects of the existing substituents would need to be carefully considered.

| Modification Site | Potential Reaction | Resulting Functional Group | Reference Analogue |

| C-3 Position | Bromination followed by substitution | Halogen, Amino, Alkoxy | 2-(trifluoromethyl)chromones |

| C-4 Carbonyl | Reduction | Hydroxyl | General chroman-4-ones |

| C-4 Carbonyl | Thionation | Thiocarbonyl | General chromones |

| Benzene Ring | Nitration | Nitro | General chromones |

| Benzene Ring | Halogenation | Halogen | General chromones |

Introduction of Diverse Pharmacophores for Enhanced Activity

The introduction of diverse pharmacophores is a key strategy to enhance the biological activity of a lead compound. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. For 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, pharmacophores can be introduced at various positions to target different biological pathways. youtube.com

For example, the methyl groups at C-5 and C-7 could be functionalized, for instance, via benzylic bromination followed by substitution with various pharmacophoric moieties. This could include the introduction of amines, amides, or other heterocyclic rings known to possess biological activity.

Furthermore, the C-3 position can be utilized to introduce pharmacophores. For instance, the synthesis of hybrid molecules by linking the chromenone scaffold to other bioactive molecules via a linker at the C-3 position is a plausible strategy. Such hybrid molecules may exhibit dual activity or improved target selectivity.

The trifluoromethyl group at C-2 is itself a crucial pharmacophore, known to enhance metabolic stability and binding affinity of drug candidates. mdpi.com Its presence is a key feature of the scaffold.

| Pharmacophore Type | Potential Attachment Point | Example of Introduced Group | Potential Biological Target |

| Nitrogen-containing heterocycle | C-3 or via benzylic position of C-5/C-7 methyl | Pyrazole (B372694), Triazole, Piperazine | Kinases, Proteases |

| Amide/Ester functionality | C-3 or via benzylic position of C-5/C-7 methyl | Substituted amides/esters | Various enzymes |

| Aryl groups | C-3 | Substituted phenyl rings | Nuclear receptors |

Synthesis of Hybrid Molecules Incorporating the 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one Moiety

The synthesis of hybrid molecules, which combine two or more pharmacophoric units in a single molecule, is a promising strategy in drug discovery. mdpi.com This approach can lead to compounds with improved affinity, selectivity, and a lower propensity for developing drug resistance. For 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one, hybridization can be achieved by covalently linking it to another bioactive scaffold.

One approach involves the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. For example, an azide (B81097) or alkyne functionality could be introduced onto the chromenone scaffold, allowing for its conjugation with a complementary functionalized bioactive molecule.

Another strategy is the direct fusion of heterocyclic rings to the chromenone core. For instance, condensation reactions at the C-3 and C-4 positions of the chromenone ring can lead to the formation of fused pyrazole or isoxazole (B147169) derivatives. The synthesis of substituted chromen[4,3-c]pyrazol-4-ones from 3-formyl-4-chlorocoumarins has been reported, suggesting a similar strategy could be applied to the title compound. nih.gov

| Hybridization Strategy | Linker Type | Example of Partner Scaffold | Potential Therapeutic Area |

| Click Chemistry | Triazole | Antiviral nucleoside analogue | Antiviral |

| Direct Fusion | Fused pyrazole ring | N/A | Anticancer, Anti-inflammatory |

| Amide Linkage | Alkyl or aryl amide | Known kinase inhibitor | Anticancer |

Development of Fluorescent Probes based on Chromenone Scaffolds

Chromenone and its isomeric coumarin (B35378) scaffolds are well-known fluorophores and have been extensively used in the development of fluorescent probes for biological imaging. nih.gov The 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one scaffold possesses the basic structural requirements for fluorescence.

To develop a fluorescent probe, a recognition unit for a specific analyte (e.g., a metal ion, a reactive oxygen species, or an enzyme) can be attached to the chromenone core. The interaction of the analyte with the recognition unit would ideally lead to a change in the fluorescence properties of the chromenone fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

For instance, a hydrazinyl group can be introduced to create a probe for detecting oxidative damage in cells, as has been demonstrated with 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH). ximbio.com The reaction with carbonyls formed during oxidative stress leads to a fluorescent product. Similarly, other reactive groups can be introduced to target different biological processes.

The dimethyl substitution at C-5 and C-7 can influence the photophysical properties of the resulting probes. The trifluoromethyl group at C-2 can also impact the fluorescence, often leading to a blue shift in the emission spectrum.

| Probe Type | Recognition Moiety | Target Analyte | Sensing Mechanism |

| Chemsensor for Metal Ions | Crown ether or chelating group | Na+, K+, Ca2+ | Photoinduced Electron Transfer (PET) |

| Probe for Reactive Oxygen Species | Boronate ester | H2O2 | H2O2-mediated oxidation |

| Enzyme-activated Probe | Enzyme-cleavable group | Specific enzyme activity | Release of the fluorophore |

| Probe for Oxidative Stress | Hydrazine | Carbonyls | Formation of a fluorescent hydrazone |

Future Research Directions and Unexplored Avenues for 5,7 Dimethyl 2 Trifluoromethyl Chromen 4 One

Discovery of Novel Biological Targets and Mechanisms

While the broader family of chromones is known to exhibit anticancer, anti-inflammatory, and neuroprotective properties, the specific biological targets of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one are yet to be identified. Future research should prioritize the elucidation of its molecular targets and mechanisms of action.

Initial investigations could draw inspiration from studies on structurally related compounds. For instance, 5,7-dimethoxyflavone (B190784) has been predicted through in silico models to interact with GABAA receptors (GABRA1 and GABRG2) and serotonin (B10506) receptors (5-HT2A and 5-HT2C), suggesting a potential role in neurotransmission. Similarly, other flavones have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as modulating the activity of transcription factors such as NF-κB.

A comprehensive approach to target identification for 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one would involve a combination of computational and experimental methods.

| Research Approach | Description | Potential Targets |

| In Silico Target Prediction | Ligand-based and structure-based virtual screening against known protein target databases. | Kinases, G-protein coupled receptors (GPCRs), nuclear receptors, ion channels. |

| High-Throughput Screening | Screening against a panel of purified enzymes and receptors or in cell-based assays representing various disease pathways. | Cancer cell lines, inflammatory pathway reporter assays, neuronal cell models. |

| Chemical Proteomics | Affinity-based methods using a derivatized version of the compound to pull down interacting proteins from cell lysates. | Novel and unexpected binding partners. |

Once potential targets are identified, further studies will be necessary to validate these interactions and elucidate the downstream signaling pathways affected by the compound.

Exploration of Underinvestigated Biological Activities

The known biological activities of chromone (B188151) derivatives are extensive, but there remain several underexplored areas where 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one could demonstrate novel therapeutic potential.

Future research could focus on the following areas:

Antiviral Activity: While some flavonoids have shown anti-HIV activity, the potential of trifluoromethylated chromones against a broader range of viruses is an area ripe for investigation.

Metabolic Disorders: The role of chromone derivatives in metabolic diseases such as diabetes and obesity is not well-established. Investigating the effect of this compound on key metabolic enzymes and signaling pathways could reveal new therapeutic applications.

Cardioprotective Effects: The antioxidant properties of many flavonoids suggest a potential for cardioprotection. Studies on the effects of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one in models of cardiac injury or dysfunction would be of significant interest.

Advanced Synthetic Methodologies for Complex Derivatives

The development of efficient and versatile synthetic routes is crucial for creating a library of derivatives based on the 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one scaffold. This will enable structure-activity relationship (SAR) studies to optimize potency and selectivity. One-pot synthesis and multicomponent reactions are attractive strategies for generating structural diversity.

Future synthetic efforts could focus on:

Functionalization of the Benzene (B151609) Ring: Introduction of various substituents at the C6 and C8 positions to explore their impact on biological activity.

Modification of the Pyranone Ring: Alterations to the core heterocyclic system to investigate the importance of the chromone scaffold for target engagement.

Stereoselective Synthesis: For derivatives with chiral centers, the development of enantioselective synthetic methods will be critical to assess the activity of individual stereoisomers.

| Synthetic Strategy | Description | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki and Buchwald-Hartwig amination to introduce a wide range of aryl and amino groups. | Library of C6 and C8 substituted analogs. |

| Photoredox Catalysis | Utilizes visible light to enable novel bond formations under mild conditions. | Access to previously inaccessible derivatives. |

| Flow Chemistry | Continuous manufacturing process that can improve reaction efficiency, safety, and scalability. | Efficient production of lead compounds for further studies. |

Deeper Computational Insights into Molecular Interactions

Computational modeling and simulation can provide valuable insights into the molecular interactions of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one with its biological targets, guiding the design of more potent and selective analogs.

Key computational approaches to be explored include:

Molecular Docking: To predict the binding mode and affinity of the compound and its derivatives within the active site of identified or hypothesized protein targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of the electronic interactions between the ligand and the protein, particularly for metalloenzymes or reactions involving bond breaking and formation.

These computational studies, in conjunction with experimental data, will facilitate a more rational approach to drug design and optimization.

Development of Advanced Research Tools and Probes

The 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one scaffold can be leveraged to develop chemical probes for studying biological systems. These tools are invaluable for target identification, validation, and imaging.

Future work in this area could involve the synthesis of:

Fluorescent Probes: By attaching a fluorophore to the chromone scaffold, the localization and movement of the compound within cells can be visualized.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification of target proteins.

Photoaffinity Probes: These probes contain a photoreactive group that forms a covalent bond with the target protein upon irradiation, enabling irreversible labeling and identification.

The development of such probes will be instrumental in advancing our understanding of the biological roles of the targets of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one.

Q & A

Q. What are the established synthetic routes for 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one, and how do reaction conditions influence regioselectivity?

Methodological Answer : The compound can be synthesized via Lewis acid-mediated domino reactions, such as Friedel-Crafts alkylation followed by cyclization. For example, AlCl₃ or BF₃·Et₂O can catalyze the formation of the chromenone core by promoting electrophilic aromatic substitution at the 2-position. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically impact regioselectivity and yield. NMR monitoring (e.g., tracking proton shifts at δ 2.47–2.92 ppm for methyl groups) helps optimize stepwise intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., trifluoromethyl groups show distinct splitting patterns at δ 115–120 ppm in ¹³C).

- HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 411.0964 for a chloro-fluoro analog) with <5 ppm error .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) validates bond angles (e.g., C8–C7–C11 ≈ 120°) and packing motifs .

Advanced Research Questions

Q. How can regiochemical contradictions in substituted chromenone derivatives be resolved during synthesis?

Methodological Answer : Regioselectivity conflicts (e.g., competing C3 vs. C5 substitution) arise from steric hindrance and electronic effects. Computational modeling (DFT or docking studies) predicts preferential sites for electrophilic attack. Experimentally, isotopic labeling (e.g., deuterated intermediates) or substituent-directed metalation (e.g., directed ortho-lithiation) can clarify reaction pathways. Cross-validation with XRD bond-length data (e.g., C–F vs. C–O distances) further resolves ambiguities .

Q. What strategies are recommended for resolving crystallographic data discrepancies in chromenone derivatives?

Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to model disorder (e.g., trifluoromethyl group rotational isomers).

- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions influencing crystal packing. For example, hydroxyl groups in analogs like 5,7-dihydroxy-4′-methoxyflavone form chains stabilizing the lattice .

- Twinned Data Handling : Apply TWINLAW in SHELXTL to deconvolute overlapping reflections in low-symmetry space groups .

Q. How can substituent effects on bioactivity be systematically analyzed for this compound?

Methodological Answer :

- QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with bioassay results (e.g., antimicrobial IC₅₀).

- Docking Studies : Use AutoDock Vina to map trifluoromethyl interactions with target proteins (e.g., cytochrome P450).

- Metabolite Profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites in vitro, linking structural modifications to activity changes .

Data Interpretation and Validation

Q. How should researchers address contradictions between computational predictions and experimental data for chromenone derivatives?

Methodological Answer :

- Error Source Analysis : Check for basis-set limitations in DFT (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) or solvent effects omitted in simulations.

- Experimental Replication : Repeat syntheses under inert conditions (argon/vacuum) to exclude oxidation artifacts.

- Statistical Validation : Apply Student’s t-test or ANOVA to compare computational/experimental bond angles or bioactivity data .

Q. What protocols ensure reproducibility in hydrogen bonding studies for chromenone crystals?

Methodological Answer :

- Controlled Crystallization : Use slow evaporation (e.g., ethyl acetate/hexane, 4:1) to obtain phase-pure crystals.

- Thermal Analysis : DSC/TGA confirms solvent-free lattices (e.g., absence of endothermic peaks below 200°C).

- Redundancy Checks : Compare hydrogen-bonding motifs across multiple datasets (e.g., Cambridge Structural Database entries for similar chromenones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.